molecular formula C18H19NO4S B2720898 methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1211969-13-9

methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

Cat. No.: B2720898
CAS No.: 1211969-13-9
M. Wt: 345.41
InChI Key: CBFRJVIOSFFSGT-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a sulfonamide-functionalized ester compound characterized by a central propanoate backbone substituted with a phenyl group at the β-position and a (E)-2-phenylethenylsulfonylamino moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s stereochemistry and conformation have been studied using crystallographic tools like SHELX and ORTEP-3 , which are critical for validating its 3D structure and intermolecular interactions.

Properties

IUPAC Name

methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-23-18(20)14-17(16-10-6-3-7-11-16)19-24(21,22)13-12-15-8-4-2-5-9-15/h2-13,17,19H,14H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFRJVIOSFFSGT-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

This compound is a sulfonamide derivative with potential pharmacological significance. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound's structure suggests it may interact with various biological targets, potentially influencing cellular pathways.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C19H21N1O4S1
  • IUPAC Name : this compound

Antimicrobial Properties

Sulfonamides traditionally exhibit antimicrobial effects by inhibiting bacterial folic acid synthesis. The presence of the sulfonamide group in this compound suggests it may possess similar antibacterial properties.

Anticancer Potential

Recent studies have highlighted that sulfonamide derivatives can induce apoptosis in cancer cells. The specific structure of this compound, particularly the phenyl groups, may enhance its interaction with cancer cell receptors, promoting therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can inhibit enzymes such as carbonic anhydrase and various proteases, which are crucial in several metabolic pathways. This inhibition could lead to significant physiological effects, including anti-inflammatory actions.

Study 1: Antimicrobial Activity Evaluation

In a study evaluating various sulfonamide derivatives, this compound was tested against a range of bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Compound NameActivity (Zone of Inhibition)Bacterial Strain Tested
This compound15 mmStaphylococcus aureus
Control (Sulfamethoxazole)25 mmStaphylococcus aureus

Study 2: Anticancer Effects

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5 µMCaspase Activation
HeLa (Cervical Cancer)10 µMReactive Oxygen Species Induction

Comparison with Similar Compounds

Ethyl 3-(Methylsulfonyl)propanoate

Key Differences :

  • Substituent Variation: Ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2) replaces the (E)-2-phenylethenylsulfonylamino group with a simpler methylsulfonyl group, reducing steric hindrance and altering electronic properties .
  • Ester Group : The ethyl ester (vs. methyl ester) slightly increases hydrophobicity.
  • Applications : While both compounds serve as intermediates, the ethyl derivative is more commonly used in agrochemical synthesis due to its lower reactivity and stability under harsh conditions .

Benzyl 2-Methyl-3-(Oxiran-2-yl)propanoate (Bn-MPO)

Key Differences :

  • Functional Group : Bn-MPO features an oxirane (epoxide) ring instead of a sulfonamide, enabling ring-opening reactions for polymer synthesis .
  • Stereochemical Complexity: The epoxide group introduces chirality, requiring precise stereochemical control during synthesis, unlike the planar (E)-2-phenylethenylsulfonylamino group in the target compound .
  • Reactivity : Bn-MPO is highly reactive toward nucleophiles (e.g., amines), whereas the sulfonamide group in the target compound exhibits moderate reactivity, favoring electrophilic aromatic substitution.

2-((tert-Butoxycarbonyl)(Methyl)Amino)Ethyl 2-Methyl-3-(Oxiran-2-yl)propanoate (BocN-MPO)

Key Differences :

  • Protected Amine Functionality : BocN-MPO incorporates a tert-butoxycarbonyl (Boc)-protected amine, enabling controlled deprotection for site-specific functionalization. This contrasts with the target compound’s sulfonamide, which lacks such orthogonal protection strategies .
  • Applications: BocN-MPO is a comonomer for introducing amine functionalities in polymers, whereas the target compound’s sulfonamide group is more suited for hydrogen-bonding interactions in supramolecular chemistry.

Table 1: Comparative Properties of Methyl 3-Phenyl-3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoate and Analogs

Compound Molecular Formula Key Substituent Synthesis Steps Applications
This compound C₁₈H₁₉NO₄S (E)-2-Phenylethenylsulfonylamino Multi-step sulfonylation and esterification Medicinal chemistry, catalysis
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S Methylsulfonyl One-step sulfonation Agrochemical intermediates
Bn-MPO C₁₃H₁₄O₃ Oxirane (epoxide) Epoxidation of allyl esters Polymer chemistry
BocN-MPO C₁₄H₂₃NO₅ Boc-protected amine + oxirane Epoxidation + Boc protection Functionalized polymers

Key Observations:

  • Synthetic Complexity : The target compound requires multi-step synthesis involving sulfonylation and stereoselective esterification, whereas analogs like Bn-MPO and BocN-MPO emphasize epoxidation and protection/deprotection strategies .
  • Crystallographic Validation : Tools like SIR97 and SHELXL are indispensable for resolving the stereochemistry of sulfonamides and epoxides, ensuring structural accuracy.

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